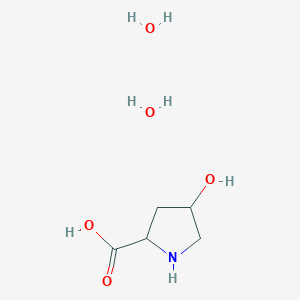
4-Hydroxypyrrolidine-2-carboxylic acid dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a cyclic amino acid and a key component of collagen, playing a crucial role in the stability and structure of this protein. This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate can be synthesized through several methods. One common synthetic route involves the cyclization of L-proline using specific catalysts and reaction conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes using microorganisms that naturally produce this compound. The fermentation broth is then purified through various chemical and physical separation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of pyrrolidone derivatives.
Reduction: Reduction reactions typically yield the corresponding amino alcohols.
Substitution: Substitution reactions can produce halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is widely used in scientific research due to its unique properties and applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Additionally, it is used in the study of collagen structure and stability, as well as in the development of biomaterials and tissue engineering.
Wirkmechanismus
The mechanism by which 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate exerts its effects involves its role as a structural component of collagen. It helps stabilize the triple-helical structure of collagen by forming hydrogen bonds with other amino acids in the protein. This stabilization is crucial for the mechanical strength and integrity of collagen fibers.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is similar to other amino acids and derivatives, such as L-proline, trans-4-Hydroxy-L-proline, and 4-Hydroxypyridine-2-carboxylic acid. it is unique in its cyclic structure and its specific role in collagen stabilization. This compound is particularly important in the context of collagen research and applications, where its unique properties are essential for maintaining the structural integrity of collagen fibers.
List of Similar Compounds
L-proline
trans-4-Hydroxy-L-proline
4-Hydroxypyridine-2-carboxylic acid
Eigenschaften
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.2H2O/c7-3-1-4(5(8)9)6-2-3;;/h3-4,6-7H,1-2H2,(H,8,9);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBDGWQTSMRMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














